N-(tert-Butyl)pyridine-3-sulfonamide

概要

説明

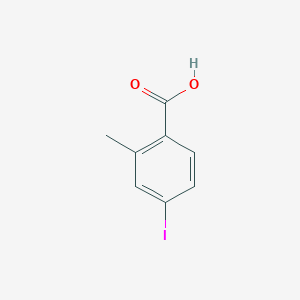

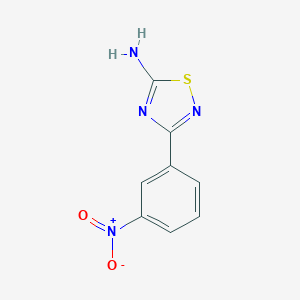

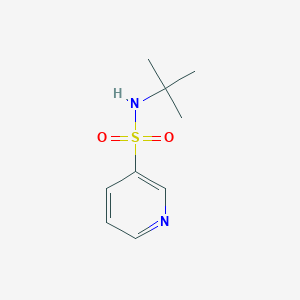

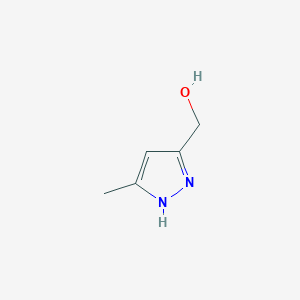

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .

Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .Physical And Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .科学的研究の応用

N-(tert-Butyl)pyridine-3-sulfonamide: Scientific Research Applications

Pharmaceutical Synthesis: N-(tert-Butyl)pyridine-3-sulfonamide is used in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Manufacturing Process: A robust multi-step continuous process has been developed for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, indicating its importance in industrial applications .

Anti-fungal Research: Derivatives of N-(tert-Butyl)pyridine-3-sulfonamide have been studied for their anti-fungal effects, particularly against Candida albicans .

Medical Chemistry Building Blocks: Compounds like N-(tert-Butyl)pyridine-3-sulfonamide serve as building blocks in medical chemistry due to their sulfur–nitrogen bonds, which are valuable in creating diverse organosulfur compounds used in pharmaceuticals and agrochemicals .

Analytical Chemistry: The compound is also relevant in analytical chemistry, where it may be used as a standard or reference material in various chromatographic techniques .

Safety And Hazards

将来の方向性

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

特性

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)pyridine-3-sulfonamide | |

CAS RN |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)